![molecular formula C11H13NO4 B1354324 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid CAS No. 65992-17-8](/img/structure/B1354324.png)
2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Overview
Description
“2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is a chemical compound with the CAS Number: 65992-17-8 . It has a molecular weight of 223.23 . The IUPAC name for this compound is 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is 1S/C11H13NO4/c1-2-16-10(13)7-12-9-6-4-3-5-8(9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid” is a solid at room temperature . It has a molecular weight of 223.23 .
Scientific Research Applications
Synthesis and Characterization
Schiff Base Formation : A Schiff base, 3-ethoxy salicylidene amino benzoic acid (ETSAN), synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid, represents a related compound, showcasing the potential for creating complex structures with 2-amino benzoic acid derivatives (Mounika, Pragathi, & Gyanakumari, 2010).
Ligand Formation : 2-[(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids] have been identified as new O,N,O-tridentate ligands capable of forming nickel(ii) and copper(ii) complexes, indicating their role in metal coordination chemistry (Kudyakova et al., 2009).
Biochemical Applications
Antibacterial and Antifungal Activity : Schiff base ligands and their metal complexes derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid have shown potential antibacterial and antifungal properties, highlighting the biomedical applications of such compounds (Mounika, Pragathi, & Gyanakumari, 2010).
Cardiotropic Action : A derivative, 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, was studied for its cardiotropic action, indicating potential applications in cardiovascular research (Ivkin & Karpov, 2022).
Polymer and Material Science
- Polyaniline Doping : Benzoic acids, including substituted variants, have been used as dopants for polyaniline, a conducting polymer, suggesting applications in materials science (Amarnath & Palaniappan, 2005).
Safety and Hazards
properties
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-10(13)7-12-9-6-4-3-5-8(9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKZJFDONNOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471746 | |
Record name | SBB043115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid | |
CAS RN |
65992-17-8 | |
Record name | SBB043115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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